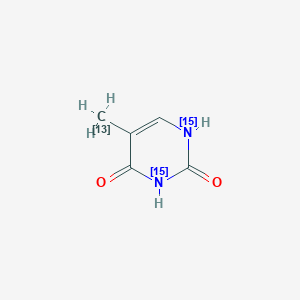

Thymine-15N2,13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O2 |

|---|---|

Molecular Weight |

129.09 g/mol |

IUPAC Name |

5-(113C)methyl-(1,3-15N2)1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1+1,6+1,7+1 |

InChI Key |

RWQNBRDOKXIBIV-NWRBOQJNSA-N |

Isomeric SMILES |

[13CH3]C1=C[15NH]C(=O)[15NH]C1=O |

Canonical SMILES |

CC1=CNC(=O)NC1=O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Molecular Weight of Isotopically Labeled Thymine-15N2,13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed calculation and breakdown of the molecular weight for Thymine isotopically labeled with two Nitrogen-15 isotopes and one Carbon-13 isotope (Thymine-15N2,13C). Such labeled compounds are critical tools in various research applications, including metabolic studies, protein quantification, and as internal standards in mass spectrometry-based assays.

Introduction to Isotopically Labeled Thymine

Thymine is a pyrimidine nucleobase fundamental to the structure of DNA. Its standard chemical formula is C₅H₆N₂O₂.[1][2][3] In advanced biomedical and pharmaceutical research, stable isotope labeling is a technique used to trace molecules through metabolic pathways or to create standards for quantitative analysis. By replacing atoms of a specific element with their heavier, non-radioactive isotopes, the mass of the molecule is controllably increased.

This guide focuses on this compound, a variant where both nitrogen atoms are the heavy isotope ¹⁵N, and one of the five carbon atoms is the heavy isotope ¹³C.

Experimental Protocols: Molecular Weight Calculation

The molecular weight of a molecule is the sum of the atomic masses of its constituent atoms. For isotopically labeled compounds, the precise mass of the specific isotopes must be used rather than the average atomic weight of the elements found on the periodic table. The calculation protocol is as follows:

-

Identify the Molecular Formula : The standard formula for thymine is C₅H₆N₂O₂.[4]

-

Determine Isotopic Composition :

-

Standard Thymine (Monoisotopic Mass) : Composed of the most abundant natural isotopes: ¹²C, ¹H, ¹⁴N, and ¹⁶O.

-

This compound : The composition is specifically (¹²C)₄(¹³C)₁(¹H)₆(¹⁵N)₂(¹⁶O)₂.

-

-

Sum the Atomic Masses : Multiply the count of each isotopic atom by its precise atomic mass and sum the results to determine the final molecular weight.

Data Presentation

The quantitative data for atomic masses and the resulting molecular weight calculations are summarized in the tables below.

Table 1: Atomic Mass of Relevant Isotopes

This table lists the precise atomic masses for the stable isotopes used in the calculations, expressed in atomic mass units (amu).

| Element | Isotope | Atomic Mass (amu) |

| Carbon | ¹²C | 12.000000000[5] |

| ¹³C | 13.003354835 | |

| Hydrogen | ¹H | 1.007825032 |

| Nitrogen | ¹⁴N | 14.003074004 |

| ¹⁵N | 15.000108898 | |

| Oxygen | ¹⁶O | 15.994914619 |

Table 2: Molecular Weight Calculation for Standard Thymine (Monoisotopic)

This calculation uses the most abundant isotopes to determine the monoisotopic mass of an unlabeled thymine molecule.

| Element | Isotope | Atom Count | Atomic Mass (amu) | Total Mass (amu) |

| Carbon | ¹²C | 5 | 12.000000000 | 60.000000000 |

| Hydrogen | ¹H | 6 | 1.007825032 | 6.046950192 |

| Nitrogen | ¹⁴N | 2 | 14.003074004 | 28.006148008 |

| Oxygen | ¹⁶O | 2 | 15.994914619 | 31.989829238 |

| Total | 126.042927438 |

Table 3: Molecular Weight Calculation for this compound

This calculation determines the precise molecular weight of the specified isotopically labeled thymine molecule.

| Element | Isotope | Atom Count | Atomic Mass (amu) | Total Mass (amu) |

| Carbon | ¹²C | 4 | 12.000000000 | 48.000000000 |

| ¹³C | 1 | 13.003354835 | 13.003354835 | |

| Hydrogen | ¹H | 6 | 1.007825032 | 6.046950192 |

| Nitrogen | ¹⁵N | 2 | 15.000108898 | 30.000217796 |

| Oxygen | ¹⁶O | 2 | 15.994914619 | 31.989829238 |

| Total | 129.040352061 |

Mandatory Visualization

The following diagram illustrates the logical workflow for calculating the molecular weight of the isotopically labeled thymine.

Caption: Workflow for calculating the molecular weight of labeled thymine.

Summary of Molecular Weights

This table provides a direct comparison of the calculated molecular weights.

| Compound | Molecular Formula | Molecular Weight (amu) |

| Standard Thymine (Monoisotopic) | (¹²C)₅(¹H)₆(¹⁴N)₂(¹⁶O)₂ | 126.042927 |

| Labeled Thymine | (¹²C)₄(¹³C)₁(¹H)₆(¹⁵N)₂(¹⁶O)₂ | 129.040352 |

References

synthesis protocols for Thymine-15N2,13C

An In-depth Technical Guide to the Synthesis of Isotopically Labeled Thymine-¹⁵N₂,¹³C

This guide provides a comprehensive overview of established methodologies for the synthesis of Thymine labeled with two ¹⁵N atoms and one ¹³C atom (Thymine-¹⁵N₂,¹³C). The protocols detailed herein are intended for researchers, scientists, and professionals in drug development who require isotopically labeled compounds for a variety of applications, including metabolic tracing, quantitative analysis by mass spectrometry, and structural studies using nuclear magnetic resonance (NMR).

Introduction

Isotopically labeled thymine, particularly with stable isotopes such as ¹⁵N and ¹³C, is a critical tool in biomedical research.[1] The incorporation of these heavy isotopes allows for the differentiation and tracking of molecules in complex biological systems. This guide focuses on the chemical synthesis of Thymine-¹⁵N₂,¹³C, providing detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting. While a single, universally adopted protocol for the synthesis of Thymine-¹⁵N₂,¹³C is not extensively documented, this guide consolidates information from various sources to present plausible and efficient synthetic routes.

Synthetic Strategies

The synthesis of Thymine-¹⁵N₂,¹³C can be approached through several strategic pathways. A common and effective method involves the condensation of a ¹³C-labeled precursor with ¹⁵N₂-urea. This approach ensures the incorporation of the desired isotopes into the pyrimidine ring of thymine.

A key intermediate in one such synthesis is ethyl 2-formylpropionate, which can be condensed with ¹⁵N₂-labeled urea under acidic conditions to yield the target molecule.[2] This method is advantageous due to its straightforward procedure, relatively high yields, and minimal isotopic dilution.[2]

The general workflow for this synthesis is depicted below:

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of Thymine-¹⁵N₂,¹³C, adapted from established methods for the synthesis of isotopically labeled pyrimidines.[2]

Synthesis of Ethyl 2-formylpropionate (¹³C-labeled)

This step involves the Claisen condensation of ¹³C-labeled ethyl propionate with ethyl formate. The position of the ¹³C label in ethyl propionate will determine its location in the final thymine molecule. For instance, using ethyl [2-¹³C]propionate will result in a ¹³C label at the C2 position of the thymine ring.

Materials:

-

Ethyl formate

-

Ethyl propionate (¹³C-labeled at the desired position)

-

Sodium metal

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium metal to anhydrous diethyl ether.

-

Add a mixture of ethyl formate and ¹³C-labeled ethyl propionate dropwise to the flask with stirring.

-

After the initial reaction subsides, gently reflux the mixture until the sodium is completely consumed.

-

Cool the reaction mixture in an ice bath and cautiously add water to decompose any unreacted sodium.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude ethyl 2-formylpropionate.

Synthesis of Thymine-¹⁵N₂,¹³C

This step involves the condensation of the ¹³C-labeled ethyl 2-formylpropionate with ¹⁵N₂-urea.

Materials:

-

Ethyl 2-formylpropionate (¹³C-labeled)

-

Urea-¹⁵N₂

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid

Procedure:

-

Dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add Urea-¹⁵N₂ followed by the dropwise addition of ¹³C-labeled ethyl 2-formylpropionate with stirring.

-

Reflux the reaction mixture for a specified period.

-

After reflux, cool the mixture and adjust the pH to approximately 5-6 with hydrochloric acid to precipitate the crude Thymine-¹⁵N₂,¹³C.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from water to obtain pure Thymine-¹⁵N₂,¹³C.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of isotopically labeled thymine based on reported yields for similar syntheses.[2]

| Parameter | Value |

| Overall Yield | > 80% |

| Chemical Purity (HPLC) | > 99% |

| ¹⁵N Enrichment | > 98 atom% |

| ¹³C Enrichment | Dependent on the precursor |

Characterization

The synthesized Thymine-¹⁵N₂,¹³C should be thoroughly characterized to confirm its identity and isotopic enrichment. The following analytical techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the ¹⁵N and ¹³C isotopes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To verify the structure of the molecule and the position of the ¹³C label.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

The signaling pathway for the characterization process is outlined below:

Applications

Thymine-¹⁵N₂,¹³C is a valuable tracer for a variety of research applications. Its primary uses include:

-

Metabolic Studies: Tracking the incorporation of thymine into DNA during replication and repair processes.

-

Quantitative Analysis: Serving as an internal standard for the accurate quantification of unlabeled thymine in biological samples using techniques like LC-MS/MS.

-

NMR-based Structural Biology: Aiding in the structural determination of DNA and protein-DNA complexes.

The logical relationship of its application in DNA synthesis studies is as follows:

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of Thymine-¹⁵N₂,¹³C. By following the detailed protocols and utilizing the recommended analytical techniques, researchers can confidently prepare and validate this important isotopically labeled compound for their specific research needs. The presented synthetic strategy offers a reliable and efficient means of producing high-purity, isotopically enriched thymine for advanced scientific investigation.

References

A Technical Guide to High-Purity Thymine-¹⁵N₂,¹³C for Researchers and Drug Development Professionals

An in-depth exploration of the commercial landscape, experimental applications, and relevant biochemical pathways for isotopically labeled thymine.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity Thymine-¹⁵N₂,¹³C. This isotopically labeled nucleobase is a powerful tool in a variety of research applications, from metabolic flux analysis to its use as an internal standard in quantitative mass spectrometry. This guide details the commercial suppliers of this compound, provides foundational experimental protocols for its use, and visualizes key biochemical pathways where it plays a critical role.

Commercial Suppliers of High-Purity Thymine-¹⁵N₂,¹³C

A critical first step for any research endeavor is the procurement of high-quality reagents. Several reputable commercial suppliers offer high-purity Thymine-¹⁵N₂,¹³C and related isotopically labeled compounds. The table below summarizes key quantitative data from a selection of these suppliers to facilitate comparison and purchasing decisions.

| Supplier | Product Name/Number | Chemical Purity | Isotopic Enrichment |

| Shimadzu | [¹³C,¹⁵N₂]-Thymine (C8094) | ≥ 98.00% | ≥ 99% ¹³C, ≥ 98% ¹⁵N |

| MedchemExpress | Thymine-¹⁵N₂,¹³C (HY-W747214) | 99.90% | Not explicitly stated |

| LGC Standards | Thymine-2-¹³C-1,3-¹⁵N₂ (TRC-T412149) | Not explicitly stated | Not explicitly stated |

| Cambridge Isotope Laboratories, Inc. | Thymine (1,3-¹⁵N₂, 98%) (NLM-3995) | 98% | 98% ¹⁵N |

| Toronto Research Chemicals (TRC) | Thymine-2-¹³C-1,3-¹⁵N₂ | Not explicitly stated | Not explicitly stated |

Note: The exact labeling pattern and the level of detail provided for isotopic enrichment can vary between suppliers. Researchers are advised to consult the certificate of analysis for specific lot information.

Experimental Protocols and Applications

Thymine-¹⁵N₂,¹³C serves as a versatile tool in a range of experimental contexts. Its primary applications are as a metabolic tracer to elucidate biochemical pathways and as an internal standard for accurate quantification in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 1: Using Thymine-¹⁵N₂,¹³C as a Metabolic Tracer in Cell Culture

This protocol outlines a general workflow for a stable isotope tracing experiment in cell culture to study thymine metabolism and its incorporation into DNA.

1. Cell Culture and Media Preparation:

-

Culture cells of interest in a standard growth medium to the desired confluence.

-

Prepare an experimental medium that is identical to the standard medium but with unlabeled thymine replaced by high-purity Thymine-¹⁵N₂,¹³C at the same concentration. For studies of nucleotide metabolism, it is crucial to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled small molecule metabolites that could interfere with the labeling.[1]

2. Isotopic Labeling:

-

Remove the standard growth medium from the cultured cells.

-

Wash the cells gently with phosphate-buffered saline (PBS) to remove any residual unlabeled thymine.

-

Add the pre-warmed experimental medium containing Thymine-¹⁵N₂,¹³C to the cells.

-

Incubate the cells for a predetermined period. The duration should be sufficient to allow for the uptake and incorporation of the labeled thymine into the metabolic pathways of interest and to reach an isotopic steady state.[1] This can range from minutes to hours depending on the specific pathway being investigated.[2]

3. Metabolite Extraction:

-

After the incubation period, rapidly quench the metabolism and harvest the cells. This is typically done by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

4. Sample Analysis:

-

Analyze the extracted metabolites using mass spectrometry (LC-MS or GC-MS) or NMR spectroscopy to determine the isotopic enrichment in thymine and its downstream metabolites, such as thymidine and thymidylate, as well as its incorporation into DNA.

Protocol 2: Using Thymine-¹⁵N₂,¹³C as an Internal Standard for LC-MS Quantification

This protocol describes the use of Thymine-¹⁵N₂,¹³C as an internal standard for the accurate quantification of unlabeled thymine in a biological sample.

1. Sample Preparation:

-

To each biological sample and calibration standard, add a known amount of Thymine-¹⁵N₂,¹³C at a concentration similar to the expected concentration of the endogenous thymine. The internal standard should be added as early as possible in the sample preparation workflow to account for variability in extraction and processing.

2. Metabolite Extraction:

-

Perform the metabolite extraction as described in the previous protocol or using a method optimized for the specific sample type.

3. LC-MS Analysis:

-

Analyze the samples by liquid chromatography-mass spectrometry (LC-MS).

-

Develop a multiple reaction monitoring (MRM) or selected ion monitoring (SIM) method to detect and quantify both the unlabeled thymine and the ¹⁵N₂,¹³C-labeled internal standard.

4. Data Analysis:

-

Calculate the peak area ratio of the endogenous thymine to the Thymine-¹⁵N₂,¹³C internal standard for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of thymine in the biological samples by interpolating their peak area ratios on the calibration curve. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.

Protocol 3: NMR Sample Preparation with Thymine-¹⁵N₂,¹³C

This protocol provides general guidelines for preparing a sample for NMR spectroscopy when using Thymine-¹⁵N₂,¹³C, often for structural or interaction studies.

1. Sample Preparation:

-

Dissolve a sufficient amount of the sample (which may be a protein, nucleic acid, or other molecule that interacts with thymine) and a known concentration of Thymine-¹⁵N₂,¹³C in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration will depend on the specific requirements of the NMR experiment and the spectrometer's sensitivity. For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR.[3]

-

Filter the sample through a glass wool plug or a syringe filter to remove any particulate matter, which can degrade the quality of the NMR spectrum.[3]

2. NMR Tube Loading:

-

Transfer the filtered sample into a clean, high-quality NMR tube.

-

Ensure the sample volume is appropriate for the NMR spectrometer being used.

3. NMR Data Acquisition:

-

Acquire ¹H, ¹³C, and/or ¹⁵N NMR spectra. The presence of the isotopic labels will allow for specific detection and can be used in a variety of advanced NMR experiments to probe the structure and dynamics of the molecule of interest and its interaction with thymine.

Signaling Pathways and Experimental Workflows

The utility of Thymine-¹⁵N₂,¹³C is best understood in the context of the biochemical pathways in which it participates. Below are diagrams generated using the DOT language to visualize these pathways and a typical experimental workflow.

Thymine Salvage Pathway

Thymine that is salvaged from the degradation of DNA or taken up from the extracellular environment is converted into thymidine monophosphate (dTMP) through the thymine salvage pathway. This pathway is a key target for certain anticancer drugs.

References

In-Depth Technical Guide to the Stability and Storage of Thymine-15N2,13C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for the isotopically labeled nucleobase, Thymine-15N2,13C. The information herein is critical for ensuring the integrity of the compound in research and development applications, particularly in studies utilizing sensitive analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Overview of this compound

This compound is a stable, non-radioactive isotopically labeled version of the naturally occurring pyrimidine base, thymine. The incorporation of two nitrogen-15 (¹⁵N) atoms and one carbon-13 (¹³C) atom provides a distinct mass shift, making it an ideal internal standard for quantitative analysis in metabolomics, pharmacokinetic studies, and as a tracer in metabolic flux analysis. Its chemical structure is identical to thymine, with the isotopic substitution conferring its unique analytical properties.

Recommended Storage Conditions and Stability

The stability of this compound is paramount to its effective use. Improper storage can lead to degradation, compromising experimental results. The following tables summarize the recommended storage conditions for both the solid form and solutions of the compound.

Table 1: Storage Conditions for Solid this compound

| Condition | Temperature | Duration | Notes |

| Long-term Storage | -20°C | Up to 3 years[1] | Protect from moisture. |

| Short-term Storage | 4°C | Up to 2 years[1] | Keep in a tightly sealed container. |

| Ambient | Room Temperature | Not Recommended | For shipping and brief periods only.[2] |

Table 2: Storage Conditions for this compound in Solution

| Solvent | Temperature | Duration | Notes |

| DMSO | -80°C | Up to 6 months[1][3] | Use freshly opened, anhydrous DMSO as it is hygroscopic. |

| DMSO | -20°C | Up to 1 month | |

| Aqueous Buffers | -80°C | Not specified, but short-term is advisable | Susceptible to microbial growth and hydrolysis. Prepare fresh solutions. |

Potential Degradation Pathways

The initial and rate-limiting step in thymine degradation is the reduction of the pyrimidine ring by the enzyme dihydropyrimidine dehydrogenase (DPD) to form dihydrothymine. This is followed by the hydrolytic ring opening to β-ureidoisobutyrate, and subsequent conversion to β-aminoisobutyrate, carbon dioxide, and ammonia.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for experimental use, a stability-indicating analytical method should be employed. A combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive approach to assess the purity and degradation of the compound.

Stability-Indicating HPLC-UV Method

A stability-indicating HPLC method is designed to separate the parent compound from any potential degradation products, allowing for accurate quantification of the parent compound's purity over time.

Objective: To develop and validate an HPLC method for the quantification of this compound and the detection of its degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or phosphate buffer for mobile phase pH adjustment

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Subject aliquots of a known concentration of this compound to stress conditions (e.g., elevated temperature, acid/base hydrolysis, oxidation) to generate degradation products.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) is a common starting point.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 265 nm (the approximate λmax of thymine)

-

Injection Volume: 10 µL

-

-

Method Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Mass Spectrometry for Degradation Product Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of degradation products.

Objective: To identify the chemical structures of any degradation products of this compound.

Instrumentation:

-

LC-MS/MS system (e.g., Q-TOF or Orbitrap)

Procedure:

-

Analyze the stressed samples from the HPLC protocol using an LC-MS system.

-

Acquire full scan mass spectra to detect ions corresponding to the parent compound and any new species.

-

Perform tandem MS (MS/MS) on the new ions to obtain fragmentation patterns.

-

Elucidate the structures of the degradation products based on their mass-to-charge ratios and fragmentation patterns, which will be shifted according to the isotopic labels.

NMR Spectroscopy for Structural Confirmation

NMR spectroscopy can be used to confirm the structure of the parent compound and its degradation products, and to assess for any subtle structural changes that may not be apparent by other methods.

Objective: To confirm the structural integrity of this compound and its degradation products.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve a sufficient amount of the sample (parent compound or isolated degradation product) in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁵N NMR spectra.

-

Compare the spectra of the stored samples to that of a freshly prepared standard to identify any changes in chemical shifts or the appearance of new signals that would indicate degradation. The presence of the ¹³C and ¹⁵N labels will result in characteristic couplings and chemical shifts that can be monitored.

Conclusion

The stability of this compound is crucial for its application as an internal standard and metabolic tracer. Adherence to the recommended storage conditions will ensure the longevity and integrity of the compound. For critical applications, it is recommended to periodically assess the purity of the compound using a validated stability-indicating method. The combination of HPLC, MS, and NMR provides a robust analytical toolkit for the comprehensive stability assessment of this compound.

References

An In-depth Technical Guide to the Natural Abundance of ¹³C and ¹⁵N Isotopes in Thymine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes in the pyrimidine nucleobase, thymine. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the application of stable isotope analysis. This guide details the isotopic composition of thymine, outlines the experimental protocols for its measurement, and explores the logical relationships relevant to its isotopic analysis.

Quantitative Isotopic Composition of Thymine

The natural abundance of stable isotopes within a molecule can provide insights into its origin, formation, and metabolic history. For thymine, a fundamental component of DNA, the precise measurement of its ¹³C and ¹⁵N isotopic signatures is of significant interest. The isotopic composition is typically expressed in delta (δ) notation, representing the per mil (‰) deviation from an international standard.

Recent research has established the specific δ¹³C and δ¹⁵N values for thymine. These values are crucial for a variety of applications, including metabolic studies, and can serve as a baseline for studies involving isotopic labeling.

| Isotope | Isotopic Value (δ) | Standard Deviation |

| Carbon-13 (¹³C) | -32.0 ‰ | ± 0.3 ‰ |

| Nitrogen-15 (¹⁵N) | -1.5 ‰ | ± 0.2 ‰ |

Table 1: Natural abundance of ¹³C and ¹⁵N in thymine, expressed as δ values relative to Vienna Pee Dee Belemnite (VPDB) for carbon and atmospheric air (Air) for nitrogen.

Experimental Protocols for Isotopic Analysis

The determination of the natural abundance of ¹³C and ¹⁵N in thymine requires highly sensitive and precise analytical techniques. The primary methodology involves the purification of the nucleobase followed by analysis using Isotope Ratio Mass Spectrometry (IRMS).

Sample Preparation and Purification

Accurate isotopic analysis begins with the effective isolation and purification of thymine from the biological matrix. A robust method involves a two-step High-Performance Liquid Chromatography (HPLC) process.

Protocol for Two-Step HPLC Purification of Thymine:

-

Initial Extraction: The biological sample containing DNA is subjected to hydrolysis to release the individual nucleobases.

-

First HPLC Separation: The resulting mixture of nucleobases is separated using a reversed-phase HPLC column. The fraction corresponding to thymine is collected.

-

Second HPLC Purification: The collected thymine fraction is subjected to a second round of HPLC purification using a different column chemistry or mobile phase to ensure the removal of any co-eluting impurities.

-

Lyophilization: The purified thymine fraction is then lyophilized to remove the solvent, yielding a pure, dry sample ready for isotopic analysis.

Isotope Ratio Mass Spectrometry (IRMS)

The precise measurement of the ¹³C/¹²C and ¹⁵N/¹⁴N ratios in the purified thymine is performed using a nanoscale elemental analyzer coupled to an isotope ratio mass spectrometer (nano-EA/IRMS).

Protocol for nano-EA/IRMS Analysis:

-

Sample Combustion: A small amount of the purified thymine is weighed into a tin capsule and introduced into the elemental analyzer. The sample is combusted at a high temperature (typically >1000°C) in the presence of an oxidant, converting the organic carbon and nitrogen into CO₂ and N₂ gas, respectively.

-

Gas Chromatography: The resulting gases are passed through a gas chromatography column to separate the CO₂ and N₂.

-

Introduction to IRMS: The separated gases are then introduced into the ion source of the mass spectrometer.

-

Ionization and Mass Analysis: The gas molecules are ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio in a magnetic field.

-

Detection and Isotope Ratio Calculation: Sensitive detectors measure the ion currents for the different isotopic species (e.g., ¹²CO₂, ¹³CO₂, ¹⁴N₂, and ¹⁵N₂). The instrument software then calculates the isotope ratios, which are converted to δ values using calibrated reference materials.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the scientific literature linking the natural isotopic abundance of ¹³C and ¹⁵N in thymine to specific cellular signaling pathways. Research in this area has predominantly focused on the use of isotopically labeled thymidine (the nucleoside form of thymine) as a tracer to study DNA synthesis, cell proliferation, and DNA repair pathways. These studies do not rely on the subtle variations in natural isotopic abundances but rather on the significant enrichment of the tracer.

The logical relationship in the analysis of natural isotopic abundance in thymine is primarily concerned with understanding the metabolic and environmental history of the molecule. Variations in the δ¹³C and δ¹⁵N values of thymine from different biological sources can reflect differences in the isotopic composition of the metabolic precursors used for its synthesis.

Visualizations of Experimental Workflows and Concepts

To aid in the understanding of the methodologies and concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for determining the isotopic composition of thymine.

Caption: Conceptual diagram of Isotope Ratio Mass Spectrometry (IRMS).

A Technical Guide to Stable Isotope Labeling with Thymine: Foundational Principles and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational principles of stable isotope labeling with thymine, a powerful technique for accurately measuring DNA synthesis and cell proliferation. By employing non-radioactive isotopes, this method offers a safe and robust alternative to traditional autoradiography, enabling precise kinetic studies in vitro, in vivo, and in human clinical research. This document provides a detailed overview of the underlying biochemical pathways, comprehensive experimental protocols, and quantitative data analysis for researchers in drug development and life sciences.

Core Principles of Stable Isotope Labeling with Thymine

Stable isotope labeling utilizes the incorporation of "heavy" isotopes of elements like nitrogen (¹⁵N), carbon (¹³C), or hydrogen (²H, deuterium) into biomolecules.[1] Unlike radioactive isotopes, stable isotopes do not decay and are safe for use in humans.[2] The slight increase in mass due to the incorporated isotope allows for the differentiation and quantification of newly synthesized molecules using mass spectrometry.[1]

When studying cell proliferation, the focus is on DNA synthesis, which occurs during the S-phase of the cell cycle. Thymidine, a nucleoside composed of thymine and deoxyribose, is a specific precursor for DNA.[3] Labeled thymidine is incorporated into the DNA of dividing cells, making it an excellent tracer for quantifying cell turnover.[2]

Biochemical Pathways of Thymidine Incorporation

Thymidine is incorporated into DNA through two primary metabolic pathways: the de novo synthesis pathway and the salvage pathway . Understanding these pathways is critical for designing and interpreting stable isotope labeling experiments.

-

De Novo Synthesis Pathway: This pathway synthesizes thymidylate (dTMP), the precursor to thymidine triphosphate (dTTP), from simpler molecules. The key enzyme in this pathway is thymidylate synthase (TS), which catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form dTMP. This pathway is essential for providing the bulk of thymidine required for DNA replication in proliferating cells.

-

Salvage Pathway: This pathway recycles thymidine and other nucleosides from the degradation of DNA. Thymidine kinase 1 (TK1) is a key enzyme in the cytosolic salvage pathway, phosphorylating thymidine to dTMP. Exogenously supplied stable isotope-labeled thymidine is primarily incorporated into DNA via this salvage pathway.

dot

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to Thymine-15N2,13C in DNA Replication Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of stable isotope-labeled thymine, specifically Thymine-15N2,13C (often utilized as Thymidine-13C5,15N2), in the intricate study of DNA replication. This powerful tool offers a non-radioactive, highly sensitive, and quantitative method to delve into the dynamics of DNA synthesis. By leveraging the precision of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain unparalleled insights into cellular proliferation, DNA repair mechanisms, and the efficacy of therapeutic interventions targeting the cell cycle.

Core Principles: Tracing New DNA with "Heavy" Thymine

Stable isotope labeling with this compound is a robust method for tracing the synthesis of new DNA.[1] Unlike radioactive isotopes, stable isotopes are non-toxic and do not decay, making them safe for a wide array of applications, including studies in humans.[2] The fundamental principle involves supplying cells with a "heavy" version of thymidine, the nucleoside containing thymine, which is specifically incorporated into DNA during the S-phase of the cell cycle.[3]

Thymidine containing this compound possesses a greater molecular weight than its naturally abundant counterpart. When this labeled thymidine is introduced to cells or organisms, it is utilized by the cellular machinery for DNA synthesis. Consequently, newly replicated DNA strands become "heavy-labeled." Subsequent analysis, typically performed using mass spectrometry, allows for the precise detection and quantification of the labeled thymine within the genomic DNA. This provides a direct and accurate measure of DNA replication and, by extension, cell proliferation.[1]

Applications in Research and Drug Development

The use of this compound extends across various domains of biological and clinical research:

-

Fundamental Cell Biology: Elucidating the kinetics of DNA replication and cell cycle progression in different cell types and under various conditions.

-

Cancer Research: Assessing the anti-proliferative effects of novel cancer therapeutics and understanding mechanisms of drug resistance. Thymine can be a target for the actions of drugs like 5-Fluorouracil.[4]

-

Immunology: Tracking the expansion of specific immune cell populations in response to stimuli.

-

Toxicology: Evaluating the impact of chemical compounds on cell division and DNA integrity.

-

Metabolomics: Gaining insights into nucleotide biosynthesis and salvage pathways.

Experimental Protocols

Detailed and optimized protocols are paramount for achieving reliable and reproducible results. Below are summaries of key experimental steps for utilizing this compound.

In Vitro Labeling of Cultured Cells

This protocol outlines the basic steps for labeling cultured cells to measure DNA synthesis.

| Step | Procedure | Typical Parameters |

| 1. Cell Culture | Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during the experiment. | Varies by cell line. |

| 2. Label Administration | Add Thymidine-13C5,15N2 to the cell culture medium. | Final concentration typically in the micromolar range (e.g., 1-10 µM). |

| 3. Incubation | Incubate the cells for a period sufficient to allow for incorporation of the label into newly synthesized DNA. | Dependent on the cell division rate (e.g., 24-72 hours to cover at least one full cell cycle). |

| 4. Cell Harvest | Harvest the cells using standard methods (e.g., trypsinization). | - |

| 5. DNA Extraction | Isolate genomic DNA from the harvested cells using a commercial kit or standard protocols. | - |

| 6. Sample Preparation | Hydrolyze the DNA to release individual nucleosides or nucleobases. | Enzymatic or acid hydrolysis. |

| 7. Analysis | Analyze the sample using mass spectrometry or NMR spectroscopy to quantify the incorporation of the labeled thymine. | LC-MS/MS is a common method. |

In Vivo Labeling in Animal Models

This protocol provides a general framework for in vivo studies.

| Step | Procedure | Typical Parameters |

| 1. Acclimatization | Allow animals to acclimate to the housing conditions before the start of the experiment. | - |

| 2. Label Administration | Administer Thymidine-13C5,15N2 via methods such as oral gavage, intraperitoneal injection, or in drinking water. | Dosage and duration depend on the animal model and the turnover rate of the tissue of interest. |

| 3. Tissue Collection | At the desired time points, euthanize the animals and collect the tissues of interest. | - |

| 4. DNA Extraction | Isolate genomic DNA from the collected tissues. | - |

| 5. Sample Preparation | Hydrolyze the DNA to release individual nucleosides or nucleobases. | - |

| 6. Analysis | Quantify the labeled thymine incorporation using mass spectrometry. | - |

Data Presentation: Quantitative Analysis

The use of this compound coupled with mass spectrometry enables the acquisition of robust quantitative data on DNA replication kinetics. Below are tables summarizing typical quantitative data obtained from such experiments. The values presented are illustrative and should be determined experimentally.

Table 1: In Vitro Labeled Thymidine Incorporation

| Cell Line | Treatment | Concentration of Thymidine-13C5,15N2 (µM) | Incubation Time (hours) | Percent Labeled DNA |

| HeLa | Control | 5 | 24 | 35.2 ± 2.1 |

| HeLa | Drug X | 5 | 24 | 12.5 ± 1.5 |

| MCF-7 | Control | 5 | 24 | 28.9 ± 1.8 |

| MCF-7 | Drug X | 5 | 24 | 8.3 ± 1.1 |

Table 2: Optimization of Thymidine-13C5,15N2 Uptake in Primary Cells (Hypothetical Data)

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Concentration (µM) | 1 | 5 | 10 |

| % Labeled Cells | 15.4 | 45.8 | 48.2 |

| Incubation Time (hours) | 12 | 24 | 48 |

| % Labeled Cells | 22.1 | 45.8 | 65.3 |

Mandatory Visualizations

Thymidine Salvage Pathway

The uptake and incorporation of exogenous thymidine, including its labeled forms, are dependent on the thymidine salvage pathway. The following diagram illustrates this critical cellular process.

Caption: The thymidine salvage pathway, essential for incorporating exogenous thymidine into DNA.

DNA Stable Isotope Probing (DNA-SIP) Workflow

DNA-SIP is a powerful technique that utilizes stable isotope-labeled substrates to trace their incorporation into the DNA of actively growing microorganisms or cells. The workflow is depicted below.

Caption: A generalized workflow for a DNA Stable Isotope Probing (DNA-SIP) experiment.

Conclusion

This compound, utilized as labeled thymidine, is a versatile and indispensable tool for the quantitative analysis of DNA replication. Its application, in conjunction with advanced analytical techniques like mass spectrometry, provides researchers and drug development professionals with a safe, sensitive, and precise method to probe the dynamics of cell proliferation. The detailed protocols and workflows presented in this guide offer a solid foundation for the implementation of this technique to address a wide range of biological questions, from fundamental research into cell cycle control to the development of novel therapeutics.

References

An In-depth Technical Guide to Metabolic Labeling with Thymine Analogs

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Cellular Dynamics Through DNA Synthesis

Metabolic labeling is a powerful technique that leverages the cell's own metabolic pathways to incorporate detectable tags into newly synthesized biomolecules like proteins, lipids, and nucleic acids.[1] By supplying cells with tagged analogs of natural building blocks, researchers can track a wide range of cellular processes in a non-invasive manner, offering a real-time window into cellular dynamics.[1][2]

One of the most fundamental applications of this technique is the measurement of DNA synthesis, a direct indicator of cell proliferation.[3] Historically, this was accomplished using radioactive nucleosides like ³H-thymidine, which, while sensitive, posed significant safety and disposal challenges.[4] The development of non-radioactive thymidine analogs, which are incorporated into DNA during the S-phase of the cell cycle, revolutionized the study of cell proliferation, neurogenesis, cancer biology, and drug efficacy.

This guide provides a comprehensive overview of the core concepts, methodologies, and applications of the two most prominent thymine analogs in modern research: 5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU).

Core Concepts: The Principle of Thymine Analog Incorporation

During the S-phase of the cell cycle, cells actively replicate their DNA in preparation for mitosis. This process requires a steady supply of deoxynucleoside triphosphates, including deoxythymidine triphosphate (dTTP). Thymidine analogs such as BrdU and EdU are structurally similar to the natural nucleoside thymidine and are readily taken up by cells. Once inside the cell, they are phosphorylated by the enzyme thymidine kinase and subsequent kinases to form triphosphate analogs (e.g., BrdUTP, EdUTP). These analogs are then incorporated into newly synthesized DNA strands by DNA polymerase in place of endogenous dTTP. The presence of these "tagged" nucleosides in the DNA serves as a robust marker for cells that were actively dividing during the labeling period.

A Tale of Two Analogs: BrdU vs. EdU

While both BrdU and EdU function by being incorporated into nascent DNA, their detection methods differ significantly, which has profound implications for experimental design and compatibility.

5-Bromo-2'-deoxyuridine (BrdU)

BrdU was the first widely adopted non-radioactive thymidine analog and has been a gold standard in proliferation research for decades. After incorporation, BrdU is detected using a specific monoclonal antibody. A critical drawback of this method is that the BrdU epitope within the double-stranded DNA helix is inaccessible to the antibody. Therefore, the DNA must be denatured, typically using harsh treatments like hydrochloric acid (HCl) or heat, to expose the incorporated BrdU for antibody binding. This harsh step can damage the sample's structural integrity, destroy protein epitopes, and complicate multiplexing with other antibodies for immunofluorescence (IF) or immunohistochemistry (IHC) analysis.

5-Ethynyl-2'-deoxyuridine (EdU)

EdU represents a newer generation of thymidine analog that overcomes the major limitation of BrdU. EdU contains a small, bio-orthogonal alkyne group. This alkyne group is chemically inert within the cell but can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". Detection is achieved by "clicking" a fluorescently-labeled azide probe onto the alkyne handle of the incorporated EdU.

The key advantage of this method is that the small size of the fluorescent azide allows it to access the EdU within the DNA helix without the need for harsh denaturation. This preserves sample morphology and protein antigenicity, making EdU highly compatible with multiplexed antibody staining and other cellular analyses. The protocol is also significantly faster.

Head-to-Head Comparison and Selection Criteria

Choosing the right analog is critical for experimental success. The decision often depends on the specific requirements of the study, such as the need for co-staining with other markers or the sensitivity of the cell type.

Table 1: Comparison of BrdU and EdU Labeling Techniques

| Feature | 5-Bromo-2'-deoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) |

|---|---|---|

| Detection Principle | Immunocytochemistry (Antibody-based) | Copper-catalyzed "Click Chemistry" |

| DNA Denaturation | Required (e.g., HCl, heat, DNase) | Not Required |

| Protocol Time | Longer (4+ hours, often with overnight incubation) | Shorter (~2 hours) |

| Sensitivity | High, but can be variable depending on denaturation efficiency. | High, often resulting in brighter signals. |

| Compatibility | Can damage protein epitopes, complicating multiplexing. | Excellent compatibility with antibody-based co-staining. |

| Potential Cytotoxicity | Can exhibit cytotoxic and mutagenic properties at high concentrations. | May affect cell survival in long-term studies. |

| Primary Application | Gold standard for proliferation; extensive validation; use with archival samples. | Rapid proliferation assays; experiments requiring multiplexing. |

Detailed Experimental Protocols

The following are generalized protocols for in vitro cell labeling. Researchers must optimize concentrations and incubation times for their specific cell type and experimental conditions.

Protocol: In Vitro BrdU Labeling and Immunodetection

Materials:

-

BrdU stock solution (e.g., 10 mM in water or DMSO)

-

Complete cell culture medium

-

Fixation buffer (e.g., 3.7-4% formaldehyde or paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Denaturation solution (e.g., 2N HCl)

-

Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)

-

Blocking buffer (e.g., 1-3% BSA in PBS)

-

Primary anti-BrdU antibody

-

Fluorescently-labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI, Hoechst)

Procedure:

-

Labeling: Prepare a BrdU labeling solution (e.g., 10 µM final concentration) in pre-warmed culture medium. Replace the existing medium on cells with the labeling solution and incubate for 1-24 hours at 37°C. Incubation time depends on the cell division rate.

-

Fixation: Wash cells 2-3 times with PBS. Add fixation buffer and incubate for 15 minutes at room temperature.

-

Permeabilization: Wash cells with PBS. Add permeabilization buffer and incubate for 20 minutes at room temperature.

-

Denaturation: Wash cells. Add 2N HCl and incubate for 10-30 minutes at room temperature. This step is critical and may require optimization.

-

Neutralization: Remove HCl and immediately add neutralization buffer for 10-12 minutes to stop the acid treatment.

-

Blocking & Staining: Wash cells extensively with PBS. Block with blocking buffer for 1 hour. Incubate with primary anti-BrdU antibody (diluted in blocking buffer) overnight at 4°C.

-

Detection: Wash cells. Incubate with the appropriate fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Imaging: Wash cells, counterstain nuclei with DAPI or Hoechst if desired, and mount for microscopic analysis.

Protocol: In Vitro EdU Labeling and Click Chemistry Detection

Materials:

-

EdU stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

Fixation buffer (e.g., 3.7% formaldehyde in PBS)

-

Permeabilization buffer (e.g., saponin-based or 0.5% Triton X-100 in PBS)

-

Click reaction cocktail components (typically provided in a kit):

-

Fluorescent azide (e.g., Alexa Fluor 488 azide)

-

Copper (II) Sulfate (CuSO₄)

-

Reaction buffer and additive (reducing agent)

-

-

Nuclear counterstain (e.g., DAPI, Hoechst)

Procedure:

-

Labeling: Prepare an EdU labeling solution (e.g., 10 µM final concentration) in pre-warmed culture medium. Replace the existing medium and incubate for 1-2 hours at 37°C.

-

Fixation: Wash cells 2-3 times with PBS. Add fixation buffer and incubate for 15 minutes at room temperature.

-

Permeabilization: Wash cells with PBS. Add permeabilization buffer and incubate for 15-20 minutes.

-

Click Reaction: Wash cells. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, adding components in the specified order. Remove the wash buffer from the cells and add the reaction cocktail.

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.

-

Washing: Remove the reaction cocktail and wash cells once or twice with a wash buffer (e.g., 3% BSA in PBS).

-

Imaging: Counterstain nuclei with DAPI or Hoechst if desired. The sample is now ready for imaging. Additional antibody staining can be performed before or after the click reaction, depending on the specific antibodies used.

Quantitative Data and Experimental Parameters

Proper quantification is essential for interpreting metabolic labeling experiments. A common metric is the proliferation index , calculated as the percentage of labeled cells (BrdU+ or EdU+) relative to the total number of cells (e.g., DAPI+ nuclei).

Table 2: Typical Experimental Parameters for Thymine Analog Labeling

| Analog | Application | Typical Concentration / Dose | Labeling Time / Schedule |

|---|---|---|---|

| BrdU | In Vitro (cell lines) | 10 µM | 1 - 24 hours |

| BrdU | In Vivo (mouse, IP injection) | 50 - 100 mg/kg | Single pulse (2h) to cumulative labeling (days) |

| BrdU | In Vivo (mouse, drinking water) | 0.8 - 1 mg/mL | Continuous over several days/weeks |

| EdU | In Vitro (cell lines) | 10 µM | 30 minutes - 2 hours |

| EdU | In Vivo (mouse, IP injection) | 50 mg/kg | Single pulse (2h) or as required |

Note: All concentrations and times are starting points and must be optimized for the specific model system.

Applications in Research and Drug Development

-

Oncology: Assessing the anti-proliferative effects of novel cancer therapeutics by measuring changes in the number of dividing tumor cells.

-

Neuroscience: Tracking neurogenesis (the birth of new neurons) in the adult brain and studying its role in learning, memory, and disease.

-

Developmental Biology: Mapping cell division patterns and fate tracing during embryonic development.

-

Toxicology: Evaluating the cytotoxic and genotoxic effects of compounds by measuring their impact on cell cycle progression.

-

Stem Cell Research: Studying the self-renewal and differentiation capacities of stem cell populations.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No/Weak Signal | Insufficient labeling time or analog concentration; Inefficient BrdU denaturation; Degraded reagents. | Optimize labeling time/concentration; Titrate HCl incubation time for BrdU; Use fresh reagents. |

| High Background | Insufficient washing; Non-specific antibody binding (BrdU); Incomplete removal of copper catalyst (EdU). | Increase number and duration of wash steps; Increase BSA concentration in blocking/antibody buffers; Follow kit instructions for washing post-click reaction. |

| Altered Morphology | Harsh BrdU denaturation step; Over-fixation. | Reduce HCl incubation time or temperature; Optimize fixation time. Consider switching to EdU. |

| Incompatibility with Co-stain | BrdU denaturation destroyed the target protein epitope. | Use EdU, which does not require denaturation. If using BrdU, test different denaturation methods (e.g., heat-induced epitope retrieval). |

References

- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 2. Metabolic Labeling and Chemoselective Ligation | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Thymidines: Key role in DNA synthesis & cellular health [baseclick.eu]

- 4. Thymidine analogues for tracking DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Thymine-15N2,13C Cytotoxicity: A Methodological Framework

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of publicly available scientific literature and safety data sheets has revealed no specific studies on the cytotoxicity of Thymine-15N2,13C. The toxicological properties of this isotopically labeled compound have not been thoroughly investigated. Stable isotope-labeled compounds are generally considered to have biological activities similar to their unlabeled counterparts and are often used in metabolic studies with the assumption of low toxicity. However, any new compound intended for biological research or drug development should undergo rigorous cytotoxicity testing.

This technical guide, therefore, provides a generalized framework for a preliminary in vitro cytotoxicity investigation of a novel compound such as this compound. The experimental protocols and data presentation formats are based on standard methodologies in the field of toxicology and cell biology.

Introduction

This compound is a stable isotope-labeled version of the naturally occurring nucleobase thymine. Such labeled compounds are invaluable tools in biomedical research, particularly in metabolic tracing and quantitative analysis using mass spectrometry.[1] While isotopic labeling is not generally expected to alter the biological activity of a molecule significantly, it is crucial to establish a baseline cytotoxicity profile for any new chemical entity. This document outlines a hypothetical preliminary investigation to assess the potential cytotoxic effects of this compound.

Hypothetical Quantitative Cytotoxicity Data

In a typical preliminary cytotoxicity screen, the half-maximal inhibitory concentration (IC50) is determined across various cell lines to assess the compound's potency in reducing cell viability. The following table represents a hypothetical dataset for this compound.

Table 1: Hypothetical IC50 Values for this compound after 48-hour exposure

| Cell Line | Cell Type | IC50 (µM) |

| HEK293 | Human Embryonic Kidney | > 1000 |

| HepG2 | Human Hepatocellular Carcinoma | > 1000 |

| A549 | Human Lung Carcinoma | > 1000 |

| Jurkat | Human T-cell Leukemia | > 1000 |

Note: The values presented in this table are purely illustrative and are not based on experimental data.

Standard Experimental Protocols for Cytotoxicity Assessment

A multi-assay approach is recommended to evaluate cytotoxicity, as different methods measure distinct cellular parameters.

Cell Culture and Compound Preparation

-

Cell Lines: Human cell lines such as HEK293 (for general toxicity), HepG2 (for liver toxicity), A549 (for lung toxicity), and Jurkat (for immune cell toxicity) would be selected to represent a range of tissue types.

-

Culture Conditions: Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Stock Solution: this compound would be dissolved in a biocompatible solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions would then be prepared in the cell culture medium.

Cell Viability Assays

Several colorimetric or luminometric assays are commonly used to measure cell viability.[2]

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[2]

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

The NRU assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes.[3]

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Neutral Red Incubation: After the treatment period, replace the medium with a medium containing neutral red (50 µg/mL) and incubate for 3 hours.

-

Dye Extraction: Wash the cells with PBS and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye.

-

Absorbance Reading: Measure the absorbance at 540 nm.

Cytotoxicity (Cell Death) Assay

The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.

-

Cell Seeding and Treatment: Follow the same procedure as for the viability assays.

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and diaphorase.

-

Colorimetric Reading: Measure the conversion of a tetrazolium salt to a colored formazan product, which is proportional to the amount of LDH released.

Visualization of Methodologies and Potential Pathways

Diagrams created using Graphviz provide a clear visual representation of workflows and theoretical signaling pathways.

Should cytotoxicity be observed, further investigation into the underlying mechanisms, such as the induction of apoptosis or effects on cell signaling, would be warranted. Major signaling pathways that regulate cell survival and proliferation include the MAPK and PI3K/Akt pathways.

Conclusion and Future Directions

The provided methodological framework outlines a standard preliminary investigation for assessing the cytotoxicity of this compound. Based on the general understanding of stable isotope-labeled compounds, significant cytotoxicity is not anticipated. However, empirical validation is essential. Should any cytotoxic effects be observed, further studies to elucidate the mechanism of action, such as apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis, would be the logical next steps. A comprehensive toxicological profile is a prerequisite for the confident application of this compound in any biological research, particularly in studies involving live cells or organisms.

References

Methodological & Application

Application Notes and Protocols for In Vivo DNA Labeling Using Thymine-15N2,13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of DNA synthesis is a cornerstone of research in cell proliferation, toxicology, and the development of therapeutics targeting cell division. Traditional methods for labeling DNA, such as those using [³H]-thymidine or 5-bromo-2'-deoxyuridine (BrdU), have significant limitations, including the safety concerns and disposal issues associated with radioisotopes and the harsh DNA denaturation methods required for BrdU detection that can compromise tissue integrity.[1]

Stable isotope labeling with compounds such as Thymine-15N2,13C (or its nucleoside form, Thymidine, labeled with ¹³C and ¹⁵N) offers a safe and robust alternative for quantifying DNA synthesis and cell proliferation in vivo.[1] This method relies on the incorporation of a "heavy," non-radioactive isotope-labeled thymidine into newly synthesized DNA during the S-phase of the cell cycle. The subsequent detection and quantification of this heavy label in genomic DNA, typically by mass spectrometry, provides a direct and sensitive measure of the rate of cell division.[1]

These application notes provide detailed protocols for the use of this compound and its derivatives for in vivo and in vitro DNA labeling, guidance on data analysis, and visualization of the underlying biological and experimental workflows.

Principle of the Method

Exogenously supplied thymidine, including its isotopically labeled forms, is primarily incorporated into a cell's nucleotide pool through the thymidine salvage pathway. This pathway is particularly active during the S-phase of the cell cycle. The labeled thymidine is transported into the cell and is sequentially phosphorylated by thymidine kinase (TK1), thymidylate kinase, and nucleoside diphosphate kinase to form thymidine triphosphate (TTP). This "heavy" TTP is then used by DNA polymerase as a substrate for the synthesis of new DNA strands.

Following a labeling period, genomic DNA is extracted from the cells or tissue of interest. The DNA is then enzymatically hydrolyzed to its constituent deoxyribonucleosides. The resulting mixture of unlabeled ("light") and labeled ("heavy") deoxythymidine is then analyzed by a sensitive analytical technique, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The distinct mass difference between the light and heavy forms of deoxythymidine allows for their precise and separate quantification. The rate of DNA synthesis can then be calculated as the fraction of labeled deoxythymidine relative to the total deoxythymidine pool.[1]

Data Presentation

The following tables summarize representative quantitative data from in vitro and in vivo DNA labeling experiments using stable isotope-labeled thymidine. These values can serve as a reference for experimental design and data interpretation.

Table 1: In Vitro Labeled Thymidine Incorporation

| Cell Line | Labeled Thymidine Concentration | Incubation Time | Percent Labeled Cells (Representative) |

| Human Fetal Myocardium | 20 µM ¹⁵N-Thymidine | 5 days | Varies by proliferation rate |

| Adherent Mammalian Cells (General) | 10-20 µM | 4-8 hours | Dependent on cell cycle length |

Data derived from a study on human fetal myocardium, which demonstrated the feasibility of in vitro labeling.[2] The general protocol for adherent cells is a common starting point.

Table 2: In Vivo Labeled Thymidine Administration and DNA Labeling

| Organism | Labeled Thymidine & Dosage | Administration Route & Duration | Tissue Analyzed | Percent Labeled Cells (Representative) |

| Human Infant | 50 mg/kg/day ¹⁵N-Thymidine | Oral, 5 days | Myocardium | 12% |

| Mouse | 20 µ g/hour ¹⁵N-Thymidine | Osmotic mini-pump, 2 weeks | Intestinal Crypt Cells | 71% (diluted from 129% after 24h chase) |

| Mouse | As low as 0.1 mg/kg ¹⁵N-Thymidine | Systemic administration | Various | Effective labeling observed |

Data for human infants and mice demonstrate the applicability and range of effective doses for in vivo studies.

Experimental Protocols

Protocol 1: In Vitro DNA Labeling of Adherent Mammalian Cells

This protocol provides a general procedure for the labeling of adherent cells in culture with isotopically labeled thymidine.

Materials:

-

Adherent cell line of interest

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Thymidine, [¹³C, ¹⁵N]-labeled (e.g., Thymidine-¹³C₅,¹⁵N₂)

-

Sterile DMSO or water for stock solution preparation

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

6-well cell culture plates

-

Cell counting device (e.g., hemocytometer)

-

DNA extraction kit

-

Enzymes for DNA hydrolysis: DNase I, Nuclease P1, and Alkaline Phosphatase

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 50-60% confluency within 24 hours. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare a stock solution of the labeled thymidine in sterile DMSO or water. On the day of the experiment, dilute the stock solution into pre-warmed complete culture medium to a final concentration of 10-20 µM.

-

Pulse Labeling: Aspirate the existing medium from the cells and wash once with sterile PBS. Add 2 mL of the prepared labeling medium to each well.

-

Incubation: Return the plates to the incubator for a duration appropriate for the cell line's cell cycle. A common starting point is 4-8 hours.

-

Cell Harvest: After incubation, aspirate the labeling medium and wash the cells twice with cold PBS. Harvest the cells by trypsinization, followed by centrifugation to pellet the cells.

-

DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions.

-

DNA Hydrolysis:

-

In a microcentrifuge tube, combine 10-20 µg of genomic DNA with DNase I and incubate as recommended by the manufacturer.

-

Add Nuclease P1 to digest the DNA into individual deoxynucleoside monophosphates (dNMPs).

-

Finally, add Alkaline Phosphatase to dephosphorylate the dNMPs to deoxyribonucleosides.

-

Stop the reaction, for example, by adding cold ethanol.

-

-

Sample Preparation for LC-MS/MS: Dry the deoxyribonucleoside mixture under vacuum and resuspend in a suitable mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the sample to determine the ratio of labeled to unlabeled deoxythymidine.

Protocol 2: In Vivo DNA Labeling in a Mouse Model

This protocol provides a general guideline for administering labeled thymidine to mice to study in vivo cell proliferation. Dosages and timelines should be optimized for the specific animal model and research question.

Materials:

-

Mice (strain and age appropriate for the study)

-

Thymidine, [¹³C, ¹⁵N]-labeled

-

Sterile saline for injection or vehicle for oral gavage

-

Administration equipment (e.g., syringes, gavage needles, osmotic mini-pumps)

-

Tissue harvesting tools

-

DNA extraction kit

-

Enzymes for DNA hydrolysis (as in Protocol 1)

-

LC-MS/MS system

Procedure:

-

Preparation of Labeled Thymidine Solution: Dissolve the labeled thymidine in sterile saline or another appropriate vehicle at the desired concentration.

-

Administration: Administer the labeled thymidine to the mice. The route and duration will depend on the experimental design:

-

Single Dose/Pulse Labeling: For rapidly proliferating tissues, a single intraperitoneal injection can be used. Doses as low as 0.1 mg/kg have been shown to be effective.

-

Continuous Labeling: For tissues with slower turnover rates, continuous administration via an osmotic mini-pump may be necessary. A study in mice used a 2-week infusion at a rate of 20 µ g/hour .

-

-

Labeling Period: Allow the labeled thymidine to incorporate into the DNA of proliferating cells. The duration will vary depending on the tissue of interest and the desired labeling intensity.

-

Chase Period (Optional): After the labeling period, a "chase" period with no label administration can be implemented to track the fate of the labeled cells.

-

Tissue Collection: At the end of the experiment, euthanize the mice and harvest the tissues of interest.

-

DNA Extraction and Analysis: Follow steps 6-9 from Protocol 1 to extract, hydrolyze, and analyze the genomic DNA to quantify the incorporation of the labeled thymidine.

Visualizations

Thymidine Salvage Pathway

The following diagram illustrates the key steps in the thymidine salvage pathway, through which exogenous thymidine is incorporated into DNA.

Caption: The thymidine salvage pathway for the incorporation of labeled thymidine into DNA.

Experimental Workflow for In Vivo DNA Labeling

This diagram outlines the general experimental workflow for an in vivo DNA labeling study using this compound.

Caption: A generalized workflow for in vivo DNA labeling and analysis.

References

Application Notes and Protocols for Thymine-15N2,13C Incorporation in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. The incorporation of isotopically labeled precursors into macromolecules such as DNA allows for the precise quantification of synthesis and turnover rates. Thymine, a pyrimidine base specific to DNA, is an ideal molecule for tracking DNA replication and, by extension, cell proliferation. This document provides a detailed protocol for the incorporation of Thymine-15N2,13C into the genomic DNA of mammalian cells. This non-radioactive, stable isotope-labeled thymine serves as a tracer that can be detected and quantified using mass spectrometry, providing a robust method for studying DNA dynamics in various research and drug development applications.

The incorporation of exogenous thymine into DNA occurs via the salvage pathway. This pathway is crucial for recycling nucleosides and is particularly active in rapidly dividing cells. Understanding the kinetics of this pathway is essential for designing effective labeling strategies.

Data Presentation

Quantitative Parameters for this compound Labeling

Successful incorporation of this compound is dependent on several factors, including the cell line, the concentration of the labeled thymine, and the incubation time. The following tables provide a summary of key quantitative data to guide experimental design.

| Parameter | Recommended Range | Notes |

| Labeled Thymine Concentration | 1 - 50 µM | Higher concentrations may be cytotoxic to some cell lines. Optimal concentration should be determined empirically. |

| Incubation Time | 12 - 72 hours | Should be optimized based on the cell cycle length of the specific mammalian cell line. |

| Cell Seeding Density | 30-40% confluency | Allows for logarithmic growth during the labeling period. |

Table 1: General Parameters for this compound Labeling. These are starting recommendations and should be optimized for each specific cell line and experimental goal.

| Mammalian Cell Line | Typical Cell Cycle Length (hours) | Notes |

| HeLa (Human cervical cancer) | ~22 | A fast-growing and commonly used cell line. |

| HEK293 (Human embryonic kidney) | 24 - 34 | Widely used for protein expression and transfection studies. |

| A549 (Human lung carcinoma) | ~22 | A common model for lung cancer research. |

| CHO (Chinese hamster ovary) | 12 - 14 | Frequently used in biotechnology for recombinant protein production. |

| PC-3 (Human prostate cancer) | ~20 | A common model for prostate cancer research.[1] |

Table 2: Approximate Cell Cycle Times for Common Mammalian Cell Lines. The duration of the cell cycle can vary depending on culture conditions.[2][3][4] It is recommended to determine the cell cycle time for the specific cell line and conditions being used.

Experimental Protocols

Preparation of Labeled Thymine Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. Reconstitute the powder in sterile, nuclease-free water or DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.

Protocol for this compound Incorporation in Adherent Mammalian Cells

-

Cell Seeding: Seed adherent mammalian cells in a multi-well plate or culture flask at a density that will allow for logarithmic growth throughout the experiment (typically 30-40% confluency).

-

Cell Culture: Culture the cells overnight in a standard growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

-

Preparation of Labeling Medium: Prepare the labeling medium by adding the this compound stock solution to the standard growth medium to achieve the desired final concentration (e.g., 10 µM).

-

Labeling: Remove the standard growth medium from the cells and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for a period equivalent to at least one full cell cycle (refer to Table 2) to ensure incorporation of the labeled thymine into newly synthesized DNA. The optimal incubation time may need to be determined empirically.

-

Cell Harvesting: After the incubation period, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Harvest the cells by trypsinization or using a cell scraper.

-

Cell Pelleting: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and wash the cell pellet with ice-cold PBS.

-

Storage: The cell pellet can be stored at -80°C for subsequent DNA extraction.

Protocol for Genomic DNA Extraction for Mass Spectrometry

This protocol is a general guideline for phenol-chloroform extraction. Commercial kits are also widely available and can be used according to the manufacturer's instructions.

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS) containing Proteinase K (100 µg/mL).

-

Incubation: Incubate the lysate at 50-55°C for at least 3 hours or overnight with gentle agitation until the solution is clear.

-

Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate. Mix gently by inverting the tube for 10 minutes.

-

Phase Separation: Centrifuge at 3000 rpm for 10 minutes at 10°C to separate the aqueous and organic phases.

-

DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2-3 volumes of ice-cold 100% ethanol. Invert the tube gently until the DNA precipitates.

-

DNA Washing: Spool the precipitated DNA onto a sterile glass rod and wash it with 70% ethanol. Alternatively, centrifuge the sample to pellet the DNA and wash the pellet with 70% ethanol.

-

DNA Resuspension: Air-dry the DNA pellet and resuspend it in a suitable buffer (e.g., TE buffer or nuclease-free water).

-

Quantification and Purity Check: Determine the DNA concentration and purity using a spectrophotometer (A260/A280 ratio).

Protocol for Cell Viability Assessment

It is crucial to assess the potential cytotoxicity of the labeled thymine. The following are standard protocols for determining cell viability.

-

Cell Suspension: Prepare a single-cell suspension from both control and labeled cell cultures.